Rilpivirine-d6 is a deuterated form of rilpivirine, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus infection. This compound is significant for its role in HIV therapy, particularly in cases where resistance to other medications may occur. The deuterated version, Rilpivirine-d6, serves as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying rilpivirine levels in biological samples.
Rilpivirine-d6 is classified under antiviral drugs and specifically as a non-nucleoside reverse transcriptase inhibitor. It is derived from the parent compound rilpivirine, which was developed to combat HIV by inhibiting the reverse transcriptase enzyme crucial for viral replication. The development of Rilpivirine-d6 allows for enhanced analytical methods that improve the accuracy of drug quantification in pharmacokinetic studies.
The synthesis of Rilpivirine-d6 involves several steps that modify the original rilpivirine structure to incorporate deuterium atoms. One notable method utilizes microwave irradiation to enhance reaction efficiency and yield. A recent study reported a novel synthetic route that achieves higher yields (up to 21%) and shorter reaction times compared to traditional methods, which often took significantly longer (up to 69 hours) and yielded lower amounts of product .
The synthetic process typically includes:
Rilpivirine-d6 retains the core structure of rilpivirine but features deuterated positions that enhance its stability and alter its mass for analytical purposes. The molecular formula of Rilpivirine is C22H18N4O2, while Rilpivirine-d6 has a formula of C22D6H12N4O2, indicating the substitution of hydrogen atoms with deuterium.
The structural characteristics include:
The primary chemical reactions involving Rilpivirine-d6 focus on its role as an internal standard in quantification processes. It undergoes similar metabolic pathways as rilpivirine, allowing researchers to track drug metabolism accurately.
Key reactions include:
Analytical techniques such as liquid chromatography-tandem mass spectrometry are employed to detect these metabolites in biological samples .
Rilpivirine acts by binding non-competitively to the reverse transcriptase enzyme, preventing viral RNA from being converted into DNA. This inhibition disrupts the replication cycle of HIV, thereby reducing viral loads in patients.
The mechanism involves:
Rilpivirine-d6 possesses several notable physical and chemical properties:
Relevant data includes:
Rilpivirine-d6 is primarily utilized in research settings as an internal standard for quantifying rilpivirine levels through various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its role is crucial in pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion profiles.
Applications extend to:
Rilpivirine-d6 (CAS 1312424-26-2) is a deuterated isotopologue of the antiretroviral drug Rilpivirine, where six hydrogen atoms are replaced by deuterium atoms at specific methyl positions. Its molecular formula is C₂₂H₁₂D₆N₆, with a molecular weight of 372.46 g/mol (372.5 g/mol in some sources) [1] [10]. The deuterium atoms are located on the two methyl groups (–CD₃) attached to the benzene ring of the parent compound, as confirmed by the IUPAC name: 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile [1] [6]. This structural modification retains the core pharmacological activity while altering physicochemical properties such as metabolic stability.
Structural Properties
Table 1: Structural and Physicochemical Properties of Rilpivirine-d6
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₂D₆N₆ |
Molecular Weight | 372.46 g/mol (372.5 g/mol reported) |
Isotopic Enrichment | >95% atom D [10] |
Purity | ≥95% (HPLC) [10] |
Storage Conditions | –20°C (long-term) [1] |
Deuterated compounds like Rilpivirine-d6 serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen that forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond strength difference reduces the rate of enzymatic cleavage by cytochrome P450 (CYP) enzymes, thereby slowing metabolism and extending the half-life of deuterated drugs [2] [6].
Key Applications in Research:
The "deuterium switch" strategy leverages these properties to develop drugs with optimized efficacy and safety, though Rilpivirine-d6 remains a research tool rather than a therapeutic agent [2].
Rilpivirine (non-deuterated) emerged as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Tibotec Pharmaceuticals. It belongs to the diarylpyrimidine (DAPY) class, designed to overcome limitations of first-generation NNRTIs like efavirenz (e.g., CNS toxicity and low resistance barrier) [6] [9].
Key Milestones:
Advantages Over Earlier NNRTIs:
Table 2: Development Timeline and Formulations of Rilpivirine
Year | Development Milestone | Significance |
---|---|---|
2008 | Phase III clinical trials initiation [6] | Demonstrated non-inferiority to efavirenz |
2011 | FDA approval of Edurant® (oral) [6] | First approval for treatment-naïve HIV patients |
2016 | Fixed-dose combo with TAF/FTC (Odefsey®) [6] | Reduced renal/bone toxicity vs. TDF formulations |
2021 | FDA approval of Cabenuva® (injectable) [1] | First complete long-acting injectable regimen |
The synthesis of Rilpivirine-d6 followed these advances, enabling precise tracking of the drug's distribution and metabolism in ongoing research, particularly for long-acting formulations [1] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7